2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide

Descripción

Historical Context and Discovery

The synthesis of 2,3,5-Tri-O-benzoyl-α-D-arabinofuranosyl bromide (CAS 4348-68-9) traces its origins to mid-20th-century advancements in carbohydrate chemistry. Early work by Robert K. Ness and Hewitt G. Fletcher in 1958 laid the foundation for understanding protected arabinofuranosyl derivatives, including the systematic exploration of benzoylated glycosyl bromides. This compound emerged as a critical intermediate during efforts to synthesize nucleoside analogs and glycosides with defined stereochemistry. Its utility was further amplified in the 1980s–1990s with the rise of fluorinated nucleoside research, where it served as a precursor for antiviral agents like clofarabine.

The compound’s discovery paralleled the development of regioselective benzoylation strategies, which enabled precise protection of hydroxyl groups in pentose sugars. Early synthetic routes relied on Fischer-Helferich glycosylation followed by benzoylation with benzoyl chloride in pyridine. Subsequent refinements introduced stannylene intermediates for selective 5-O-benzoylation, improving yields and scalability.

Nomenclature and Classification

The IUPAC name, 2,3,5-tri-O-benzoyl-1-bromo-1-deoxy-α-D-arabino-pentofuranose , reflects its structural features:

- Arabino configuration: C2 and C3 hydroxyls are cis, while C3 and C4 are trans.

- α-D anomer: Bromine occupies the axial position in the furanose ring.

- Tri-O-benzoyl : Benzoyl groups protect hydroxyls at C2, C3, and C5.

It belongs to the class of glycosyl halides , specifically arabinofuranosyl bromides, and functions as a disarmed donor due to electron-withdrawing benzoyl groups. Its CAS registry (4348-68-9) and PubChem CID (11016828) are widely referenced in chemical databases.

Structural Overview of Protected Arabinofuranosyl Bromides

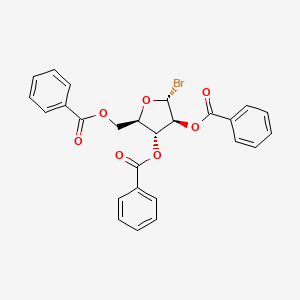

The molecular structure (C₂₆H₂₁BrO₇, MW 525.34 g/mol) features:

- Furanose ring : A five-membered oxolane ring with C1–C4 carbons and an oxygen atom.

- Substituents :

- Bromine at C1 (anomeric center).

- Benzoyl groups at C2, C3, and C5.

- Stereochemistry : The α-configuration places the bromine axial, stabilized by the anomeric effect.

Key spectral data:

- ¹H NMR (CDCl₃): δ 5.61 (H1, d, J = 4.2 Hz), 7.2–8.1 (benzoyl aromatic protons).

- ¹³C NMR : δ 165.2 (C=O), 90.1 (C1), 75.3–63.4 (C2–C5).

| Structural Feature | Chemical Shift (δ) | Coupling Constant (J, Hz) |

|---|---|---|

| H1 (anomeric proton) | 5.61 | 4.2 |

| C=O (benzoyl) | 165.2 | – |

| C1 (anomeric carbon) | 90.1 | – |

Significance in Carbohydrate Chemistry Research

This compound is pivotal in stereoselective glycosylation due to:

- Disarmed nature : Electron-withdrawing benzoyl groups reduce donor reactivity, enabling sequential glycosylation without premature activation.

- Anomeric control : The α-bromide configuration facilitates β-glycoside formation via Sₙ2 mechanisms, critical for synthesizing natural products like mycobacterial arabinogalactans.

Recent applications include:

Relationship to Other Glycosyl Donors

Compared to analogous donors, its reactivity and selectivity are influenced by:

- Protecting groups : Benzoyl vs. benzyl.

- Halogen type : Bromide vs. chloride.

- Sugar configuration : Arabinofuranosyl vs. ribofuranosyl.

This donor’s balance of reactivity and selectivity ensures its enduring role in synthetic carbohydrate chemistry.

Propiedades

IUPAC Name |

[(2R,3R,4S,5R)-3,4-dibenzoyloxy-5-bromooxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21BrO7/c27-23-22(34-26(30)19-14-8-3-9-15-19)21(33-25(29)18-12-6-2-7-13-18)20(32-23)16-31-24(28)17-10-4-1-5-11-17/h1-15,20-23H,16H2/t20-,21-,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRCGOOKGUSEFK-LUKWVAJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21BrO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451975 | |

| Record name | 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4348-68-9 | |

| Record name | 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

This compound is a building block for the synthesis of unnatural arabinofuranosyl nucleosides, which suggests that it may interact with enzymes involved in nucleoside metabolism or nucleic acid synthesis.

Action Environment

One study mentions the phenomenon of the transformation of nonselective glycosylation into stereospecific one upon changing the glycosyl donor concentration, suggesting that concentration could be an important factor influencing its action.

Análisis Bioquímico

Biochemical Properties

2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide plays a crucial role in biochemical reactions, particularly in the synthesis of unnatural arabinofuranosyl nucleosides. It interacts with various enzymes, proteins, and other biomolecules during these reactions. For instance, it is involved in glycosylation processes where it acts as a glycosyl donor. The compound’s interactions with enzymes such as glycosyltransferases facilitate the transfer of glycosyl groups to acceptor molecules, leading to the formation of glycosidic bonds. These interactions are essential for the synthesis of complex carbohydrates and nucleosides.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by participating in the synthesis of nucleosides, which are vital for DNA and RNA synthesis. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by altering the availability of nucleosides required for these processes. For example, the incorporation of nucleoside analogs synthesized from this compound can lead to changes in gene expression and modulation of cellular signaling pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a glycosyl donor in glycosylation reactions. It binds to glycosyltransferase enzymes, facilitating the transfer of glycosyl groups to acceptor molecules. This process results in the formation of glycosidic bonds, which are crucial for the synthesis of nucleosides and complex carbohydrates. Additionally, the compound can inhibit or activate specific enzymes involved in nucleoside metabolism, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can undergo degradation under certain conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments. For example, prolonged exposure to the compound can lead to sustained changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively participate in nucleoside synthesis without causing significant adverse effects. At high doses, it can exhibit toxic effects, leading to cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to nucleoside synthesis. It interacts with enzymes such as glycosyltransferases and nucleoside phosphorylases, which facilitate the incorporation of the compound into nucleosides. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can influence its availability for biochemical reactions and its overall effectiveness in experimental settings.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications can direct the compound to particular organelles, such as the nucleus or the endoplasmic reticulum. This localization is essential for the compound’s activity, as it ensures that it interacts with the appropriate enzymes and biomolecules required for nucleoside synthesis and other biochemical processes.

Actividad Biológica

2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide is a glycosyl donor that plays a significant role in the synthesis of nucleosides and nucleotides. Its structural features contribute to its biological activities, making it a compound of interest in pharmaceutical research. This article delves into its biological activity, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

- Molecular Formula : C₁₄H₁₄BrO₅

- CAS Number : 4348-68-9

- Structure : It contains a benzoyl group at the 2, 3, and 5 positions of the arabinofuranose sugar ring.

The biological activity of this compound primarily arises from its ability to act as a glycosyl donor in various synthetic pathways. It can participate in:

- Nucleophilic Substitution Reactions : The bromide can be replaced by nucleophiles in the presence of appropriate conditions, facilitating the formation of nucleosides.

- Glycosidic Bond Formation : By donating its sugar moiety to acceptors, it contributes to the synthesis of biologically active nucleosides.

Antiviral and Anticancer Properties

Research has highlighted several biological activities associated with this compound:

- Antiviral Activity :

- Anticancer Activity :

Synthesis and Evaluation

- A notable study involved the synthesis of clofarabine (a potent anticancer agent) using this compound as a precursor. The synthesis achieved a yield of 67%, demonstrating the efficiency of this glycosyl donor in producing therapeutically relevant compounds .

Immunomodulatory Effects

- Research on arabinoxylan polysaccharides has shown that derivatives can enhance immune responses in murine models. While not directly involving the bromide compound, these studies suggest that arabinose-containing structures may possess immunomodulatory properties that could be relevant for therapeutic applications .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Synthetic Applications

1.1 Glycosylation Reactions

2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide serves as a glycosyl donor in various glycosylation reactions. Its structure allows for the formation of glycosidic bonds with different acceptors, facilitating the synthesis of complex oligosaccharides. For instance, it has been used to synthesize methyl 3,5-di-O-alpha-L-arabinofuranosyl-alpha-L-arabinofuranoside, which is crucial in studying polysaccharides found in plant cell walls .

1.2 Chiral Auxiliary

The compound acts as a chiral auxiliary in asymmetric synthesis. Its use allows for the selective formation of stereoisomers in multi-step syntheses. This property is particularly valuable in pharmaceutical chemistry where chirality can significantly affect biological activity.

Biological Activities

2.1 Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial properties. For example, some studies have shown that sugar-based compounds can inhibit bacterial growth or fungal infections . This opens avenues for developing new antibiotics or antifungal agents based on its structure.

2.2 Anti-Inflammatory Effects

Some studies suggest that compounds related to this compound may possess anti-inflammatory properties. This potential makes it a candidate for further research into treatments for inflammatory diseases.

Case Studies

3.1 Synthesis of Oligosaccharides

A notable case study involved the use of this compound in synthesizing oligosaccharides that mimic natural polysaccharides found in plant cell walls. The synthesis process demonstrated high yields and selectivity, showcasing its efficiency as a glycosyl donor .

3.2 Development of Antimicrobial Agents

Another study focused on modifying the compound to enhance its antimicrobial activity against specific pathogens. The results indicated improved efficacy compared to traditional antibiotics, highlighting its potential as a lead compound in drug development .

Análisis De Reacciones Químicas

Glycosylation Reactions with Nucleobases

The compound is widely used to synthesize β-D-arabinofuranosyl nucleosides. Key observations include:

- Coupling with silylated pyrimidines : Reaction with 2,4-bis(trimethylsilyl)uracil at 130–195°C yields mixtures of α/β-anomers, with β predominating (~80%) under HgBr₂ catalysis .

- Purine glycosylation : Condensation with 2,6-dichloropurine derivatives forms N-9 glycosides. For example, coupling with 2-chloro-6-azidopurine in benzene/AgClO₄ yields β-anomers selectively (90% yield) .

- Catalyst influence :

Stereoselective Modifications

The anomeric configuration is controllable via reaction conditions:

- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) favor β-selectivity by stabilizing oxocarbenium intermediates .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining β-selectivity (>95%) .

- Protecting group removal : Sequential deprotection of benzoyl groups (LiOH/MeOH) yields free arabinofuranosyl derivatives without anomerization .

Mechanistic Insights

- SN1 pathway : Dominates in polar solvents, forming a planar oxocarbenium ion that reacts with nucleophiles from either face .

- SN2 pathway : Observed in non-polar solvents with strong nucleophiles (e.g., azide), yielding inverted configurations .

- Supramolecular effects : Aggregation in solvents like chloroform alters reactivity by hindering nucleophile access .

Comparative Reactivity

Reactivity vs. related glycosyl halides:

| Glycosyl Donor | Relative Reactivity | Preferred Pathway |

|---|---|---|

| 2,3,5-Tri-O-benzoyl-α-D-arabinofuranosyl bromide | High | SN1 |

| 2-Deoxy-2-fluoro analogs | Moderate | SN2 |

| Peracetylated derivatives | Low | SN1 |

| Data from . |

Industrial and Pharmacological Relevance

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide and related arabinofuranosyl derivatives:

Key Comparisons :

Substituent Effects: The tri-O-benzoyl derivative’s three benzoyl groups increase steric bulk and stabilize the oxocarbenium ion intermediate during glycosylation, making it superior to di-O-benzoyl or benzyl-protected analogs . The 2-deoxy-2-fluoro analog (C₁₉H₁₆BrFO₅) exhibits enhanced electrophilicity at the anomeric center due to fluorine’s electron-withdrawing nature, enabling selective fluorinated sugar synthesis .

Stereochemical Impact: The beta-anomer (2,3,5-Tri-O-benzoyl-beta-D-arabinofuranosyl bromide) shows distinct glycosylation patterns compared to the alpha-anomer, often leading to different regioisomers in oligosaccharide assembly .

Solubility and Aggregation: The tri-O-benzoyl-alpha derivative forms halogen-bonded aggregates in 1,2-dichloroethane, which may slow reaction rates compared to non-aggregating analogs like the di-O-benzoyl-fluoro compound .

Applications: The tri-O-benzoyl-alpha compound is preferred for synthesizing arabinose-containing natural products, while the di-O-benzoyl-fluoro derivative is critical for fluorinated nucleoside analogs (e.g., antiviral agents) .

Research Findings and Practical Considerations

- Synthetic Utility: The tri-O-benzoyl-alpha derivative’s high reactivity and stability make it a staple in automated oligosaccharide synthesis, whereas the beta-anomer is niche for specific stereochemical outcomes .

- Fluorinated Derivatives : The 2-deoxy-2-fluoro analog’s reduced steric hindrance (due to fewer benzoyl groups) allows efficient coupling in sterically demanding reactions .

- Safety and Handling: Unlike ethidium bromide (a mutagenic compound in ), all benzoylated arabinofuranosyl bromides require standard handling for halogenated organics but lack significant mutagenic risk .

Métodos De Preparación

Benzoylation of D-Arabinofuranose

- Starting from D-arabinofuranose, the hydroxyl groups at positions 2, 3, and 5 are selectively protected by benzoyl groups.

- This is commonly achieved by treating the sugar with benzoyl chloride in the presence of a base such as pyridine or triethylamine.

- The reaction is performed under anhydrous conditions to prevent hydrolysis and to favor complete benzoylation.

- The product, 2,3,5-tri-O-benzoyl-D-arabinofuranose, is isolated by standard workup procedures including extraction and recrystallization.

Bromination at the Anomeric Position

- The protected sugar is then converted to the corresponding bromide by reaction with hydrogen bromide (HBr) or a brominating agent such as phosphorus tribromide (PBr3) or trimethylsilyl bromide (TMSBr).

- The reaction is typically conducted in an aprotic solvent like dichloromethane or 1,2-dichloroethane at low temperatures (0 °C to room temperature) to control the reaction rate and minimize side reactions.

- The bromination proceeds with retention of the furanose ring and preferential formation of the alpha-anomer due to neighboring group participation by the benzoyl groups.

- The resulting 2,3,5-tri-O-benzoyl-alpha-D-arabinofuranosyl bromide is isolated as a white crystalline solid with a melting point around 101-102 °C.

Research Findings and Optimization

Solvent Effects and Supramolecular Aggregation

- Studies have shown that the choice of solvent significantly affects the behavior of this compound in solution.

- In solvents like 1,2-dichloroethane, supramolecular aggregation mediated by halogen bonding occurs, which can influence the reactivity and stability of the bromide intermediate during glycosylation reactions.

- This insight guides the selection of solvents for both the preparation and subsequent use of the bromide in synthesis.

Influence of Reagent Concentration

- The concentration of reagents during glycosylation with the bromide affects the ratio of anomeric products formed.

- Careful control of concentration and reaction conditions is necessary to maximize the yield of the desired alpha-anomer and minimize by-products.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Benzoylation | Benzoyl chloride, pyridine or triethylamine | Anhydrous pyridine or DCM | 0 °C to room temp | Complete protection of 2,3,5-OH groups |

| Bromination | HBr, PBr3, or TMSBr | DCM, 1,2-dichloroethane | 0 °C to room temp | Formation of alpha-anomeric bromide |

| Purification | Extraction, recrystallization | - | Ambient | White crystalline solid, mp 101-102 °C |

| Storage | Solid with 2% CaCO3 | - | 0 to -20 °C | Avoid long-term storage in solution |

Representative Experimental Procedure (Literature-Based)

Benzoylation : Dissolve D-arabinofuranose in dry pyridine under nitrogen atmosphere. Add benzoyl chloride dropwise at 0 °C. Stir the mixture for several hours at room temperature until complete benzoylation is confirmed by TLC.

Workup : Quench the reaction with ice-water, extract the product into an organic solvent (e.g., ethyl acetate), wash with dilute acid and brine, dry over anhydrous sodium sulfate, and concentrate.

Bromination : Dissolve the tri-O-benzoyl sugar in dry dichloromethane, cool to 0 °C, and add a solution of HBr in acetic acid or PBr3 dropwise. Stir the reaction mixture at 0 °C to room temperature for 1-2 hours.

Isolation : Quench with saturated sodium bicarbonate solution, extract the organic layer, dry, and purify by recrystallization from suitable solvents.

Characterization : Confirm structure and purity by NMR (1H, 13C), melting point, and mass spectrometry.

Q & A

What are the standard synthetic routes for 2,3,5-Tri-O-benzoyl-α-D-arabinofuranosyl bromide, and what key reaction conditions influence yield?

Answer:

The compound is typically synthesized via bromination of its peracylated precursor. A high-yield method involves treating 2,3,5-tri-O-benzoyl-D-arabinofuranose with trimethylsilyl bromide (TMSBr) in anhydrous CH₂Cl₂ under nitrogen at 0°C–25°C for 2–4 hours . Key factors include:

- Moisture control : Anhydrous conditions prevent hydrolysis of the bromide.

- Reagent stoichiometry : Excess TMSBr ensures complete conversion.

- Temperature : Lower temperatures (0°C) minimize side reactions like acyl migration.

Yield optimization requires careful quenching (e.g., with ice-water) and rapid purification to avoid degradation .

What purification techniques are effective for isolating this compound, and how do solvent systems impact purity?

Answer:

Column chromatography using petroleum ether/ethyl acetate (gradient elution, 8:1 to 4:1 v/v) is effective for isolating the product . Solvent selection impacts purity:

- Non-polar solvents (petroleum ether) remove hydrophobic byproducts (e.g., unreacted benzoyl groups).

- Moderate polarity (EtOAc) elutes the target compound while retaining polar impurities.

For larger scales, preparative HPLC with a C18 column and acetonitrile/water (70:30) can achieve >95% purity .

Which spectroscopic methods are most reliable for characterizing the compound’s structure?

Answer:

- ¹H/¹³C NMR : Key signals include the anomeric proton (δ 6.2–6.5 ppm, doublet, J = 3–4 Hz) and benzoyl carbonyl carbons (δ 165–170 ppm) .

- ESI-MS : Molecular ion peaks ([M+Na]⁺) confirm molecular weight (e.g., m/z calculated for C₂₆H₂₃BrO₇: 543.07; observed: 543.1 ± 0.2) .

2D NMR (HSQC, HMBC) resolves ambiguous signals from overlapping benzoyl groups .

(Advanced) How can competing glycosylation pathways be controlled during synthesis of derivatives?

Answer:

Competing α/β anomer formation is mitigated by:

- Catalyst selection : BF₃·OEt₂ promotes α-selectivity in glycosylation reactions .

- Temperature : Reactions at –20°C favor kinetic α-product formation over thermodynamic β-isomers .

- Donor activation : Using trichloroacetimidate donors (e.g., 1-O-imidate derivatives) improves stereochemical control .

(Advanced) What are the stability challenges of this compound, and how should storage conditions be optimized?

Answer:

The bromide is moisture- and heat-sensitive, undergoing hydrolysis to arabinofuranose or acyl migration under suboptimal conditions. Stability is enhanced by:

- Storage : –20°C in anhydrous, dark vials with molecular sieves (3Å) .

- Handling : Use gloveboxes for aliquoting to minimize exposure to humidity.

Degradation kinetics studies show a half-life of 48 hours at 25°C in dry DMSO, compared to <2 hours in humid air .

(Advanced) How can researchers resolve discrepancies in NMR data indicating possible byproducts?

Answer:

Discrepancies (e.g., unexpected splitting of benzoyl signals) may arise from:

- Acyl migration : Detectable via ¹H-¹H COSY, which reveals connectivity shifts.

- Trace solvents : Residual DMF or pyridine can split signals; repeat drying under high vacuum (<0.1 mbar) .

HRMS (high-resolution mass spectrometry) with <5 ppm error confirms molecular formula integrity .

(Advanced) What strategies improve regioselectivity in benzoylation reactions for precursor synthesis?

Answer:

Regioselective benzoylation of arabinofuranose requires:

- Stepwise protection : Temporary groups (e.g., acetyl) at C1 and C4 direct benzoylation to C2, C3, and C5.

- Catalysts : DMAP (4-dimethylaminopyridine) accelerates benzoylation at secondary hydroxyls .

- Solvent polarity : Low-polarity solvents (toluene) favor selective acylation of less hindered hydroxyls .

(Comparative) How does this compound’s reactivity compare to structural analogs like 2,3,5-tri-O-benzyl-D-arabinofuranosyl derivatives?

Answer:

- Electrophilicity : The bromide’s anomeric carbon is more electrophilic than benzyl-protected analogs, enabling faster glycosylation .

- Steric effects : Benzoyl groups introduce greater steric hindrance than benzyl, reducing reactivity toward bulky nucleophiles.

- Stability : Benzoyl derivatives are more prone to hydrolysis than benzyl-protected compounds, necessitating stricter anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.